molecular formula C13H16N2O3 B603482 3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid CAS No. 944463-71-2

3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid

Cat. No.: B603482
CAS No.: 944463-71-2
M. Wt: 248.28g/mol
InChI Key: GRIBIHYMHORBMY-UHFFFAOYSA-N
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Description

3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid is an organic compound that belongs to the class of tetrahydropyrimidines This compound features a tetrahydropyrimidine ring substituted with a phenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid typically involves the following steps:

  • Formation of the Tetrahydropyrimidine Ring: : The initial step involves the condensation of an aldehyde (such as benzaldehyde) with urea or thiourea in the presence of a catalyst like acetic acid or hydrochloric acid. This reaction forms the tetrahydropyrimidine ring with a phenyl substitution.

  • Introduction of the Propanoic Acid Moiety: : The next step involves the alkylation of the tetrahydropyrimidine ring with a suitable alkylating agent, such as bromoacetic acid, under basic conditions (e.g., sodium hydroxide or potassium carbonate). This introduces the propanoic acid group to the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Oxo-3-methyltetrahydropyrimidin-1(2H)-yl)propanoic acid
  • 3-(2-Oxo-3-ethyltetrahydropyrimidin-1(2H)-yl)propanoic acid
  • 3-(2-Oxo-3-butyltetrahydropyrimidin-1(2H)-yl)propanoic acid

Uniqueness

3-(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)propanoic acid is unique due to the presence of the phenyl group, which can impart distinct chemical and biological properties compared to its alkyl-substituted analogs. The phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-oxo-3-phenyl-1,3-diazinan-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(17)7-10-14-8-4-9-15(13(14)18)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIBIHYMHORBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N(C1)C2=CC=CC=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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